

# clinical presentation of inclusion body anemia due to hemoglobin Torino

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *hemoglobin Torino*

Cat. No.: *B1165985*

[Get Quote](#)

## A-Technical-Guide-to-Inclusion-Body-Anemia-due-to-Hemoglobin-Torino

Affiliation: Google Research

### \*\*Abstract

**Hemoglobin Torino** [ $\alpha$ 43(CD1) Phe  $\rightarrow$  Val; HBA1: c.122C>T] is a rare, unstable alpha-globin chain variant that leads to congenital nonspherocytic hemolytic anemia. The substitution of a highly conserved phenylalanine with a valine at the CD1 position disrupts the heme pocket, leading to hemoglobin instability, precipitation, and the formation of intra-erythrocytic inclusions (Heinz bodies). This technical guide provides a comprehensive overview of the molecular pathophysiology, clinical presentation, and diagnostic methodologies for inclusion body anemia caused by **Hemoglobin Torino**. It is intended for researchers, clinicians, and drug development professionals investigating hemoglobinopathies and red blood cell disorders. The guide includes detailed experimental protocols, tabulated quantitative data from case studies, and visual diagrams of the underlying pathological and diagnostic pathways.

### Introduction

Unstable hemoglobinopathies are a group of genetic disorders characterized by mutations in the globin genes that decrease the stability of the hemoglobin tetramer.<sup>[1]</sup> This instability leads to the precipitation of hemoglobin within erythrocytes, forming characteristic inclusions known as Heinz bodies.<sup>[2][3]</sup> These inclusions damage the red blood cell (RBC) membrane, leading to

premature destruction (hemolysis) by the reticuloendothelial system, particularly in the spleen.

[4] The clinical result is a chronic hemolytic anemia of variable severity.[5]

Hemoglobin (Hb) Torino is caused by a missense mutation in the alpha-1-globin gene (HBA1), where the phenylalanine at position 43 is replaced by a valine.[6][7] This substitution occurs at the CD1 helical position, a critical non-polar residue that makes contact with the heme group. The loss of the larger phenylalanine side chain creates a void in the heme pocket, weakening the heme-globin linkage and rendering the molecule susceptible to oxidation and denaturation.[8] Clinically, this manifests as a congenital hemolytic anemia, often exacerbated by oxidant stress from drugs (e.g., sulfonamides) or infections.[6][8]

## Molecular Pathophysiology

The central molecular defect in **Hemoglobin Torino** is the structural instability of the  $\alpha$ -globin chain. The  $\alpha$ 43(CD1) phenylalanine is crucial for maintaining the integrity of the heme pocket. Its replacement with the smaller valine residue disrupts essential hydrophobic interactions, allowing for the entry of water molecules and increasing the rate of heme loss and oxidation of the heme iron from the ferrous ( $Fe^{2+}$ ) to the ferric ( $Fe^{3+}$ ) state (methemoglobin formation).

The unstable alpha chains, whether as monomers or within the tetramer, readily precipitate. This process is accelerated under conditions of oxidative stress. The precipitated hemoglobin coalesces to form Heinz bodies, which attach to the inner surface of the RBC membrane.[2] This attachment leads to:

- Increased Membrane Rigidity: Reducing RBC deformability and impeding passage through the splenic sinusoids.
- Membrane Damage: Direct oxidative damage to membrane lipids and proteins.
- Altered Ion Permeability: Leading to cellular dehydration and metabolic disruption.

The spleen recognizes these damaged and rigid erythrocytes and removes them from circulation, a process known as extravascular hemolysis. The "pitting" function of the spleen can also remove Heinz bodies, resulting in "bite cells." [4] This chronic hemolysis leads to anemia, reticulocytosis, and splenomegaly.[4][6]



[Click to download full resolution via product page](#)

Caption: Pathophysiological cascade of **Hemoglobin Torino**.

## Clinical Presentation and Hematological Data

Patients with **Hemoglobin Torino** typically present with a mild to moderate chronic hemolytic anemia.[6][8] The severity can vary, even within the same family.[8]

Common Clinical Features:

- Anemia (normocytic, normochromic)[4]
- Reticulocytosis (often disproportionately high for the degree of anemia)[4]
- Jaundice (due to increased bilirubin from hemolysis)
- Splenomegaly[6]
- Dark urine (hemoglobinuria) during hemolytic crises
- Exacerbation of hemolysis by oxidant drugs or infections[6][8]

The following table summarizes representative quantitative data from published case reports.

| Parameter               | Patient 1 (Proband)                   | Patient 2 (Family Member) | Reference Range                 |
|-------------------------|---------------------------------------|---------------------------|---------------------------------|
| Hemoglobin (g/dL)       | 10.5 - 12.5                           | 13.0 - 14.5               | 13.5-17.5 (M), 12.0-15.5 (F)[9] |
| Hematocrit (%)          | 35 - 40                               | 40 - 45                   | 41-50 (M), 36-44 (F)            |
| MCV (fL)                | 85 - 95                               | 88 - 98                   | 80 - 100                        |
| MCH (pg)                | 28 - 31                               | 29 - 32                   | 27 - 33                         |
| Reticulocytes (%)       | 5 - 15                                | 3 - 8                     | 0.5 - 2.5                       |
| Total Bilirubin (mg/dL) | 1.5 - 3.0                             | 1.2 - 2.5                 | 0.1 - 1.2                       |
| Haptoglobin (mg/dL)     | <10 (Decreased)                       | <25 (Decreased)           | 30 - 200                        |
| Heinz Bodies            | Present (especially after incubation) | Present                   | Absent                          |

Note: Data are synthesized from descriptions in literature and may vary between individuals.[6] [8]

## Diagnostic Methodologies

A definitive diagnosis of **Hemoglobin Torino** requires a multi-step approach, beginning with suspicion based on clinical findings and culminating in genetic confirmation.[10]



[Click to download full resolution via product page](#)

Caption: Diagnostic workflow for **Hemoglobin Torino**.

## Experimental Protocols

### 4.1.1. Hemoglobin Stability Test (Heat Denaturation)

This test assesses the stability of hemoglobin when subjected to heat, which accelerates the denaturation of unstable variants.[11]

- Principle: Unstable hemoglobins, like Hb Torino, will precipitate from a hemolysate solution when heated at 50°C, while normal hemoglobin remains in solution.[12][13]
- Methodology:
  - Hemolysate Preparation: Wash fresh EDTA anticoagulated red blood cells three times with 0.9% saline. Lyse the packed RBCs by adding 1.5 volumes of distilled water and 0.4 volumes of toluene. Vortex vigorously and centrifuge at 3000g for 20 minutes to obtain a clear hemolysate. Adjust hemoglobin concentration to ~10 g/dL.
  - Buffer Preparation: Prepare a 0.1 M Tris-HCl buffer, pH 7.4.
  - Incubation: Add 0.5 mL of the clear hemolysate to 5.0 mL of the Tris-HCl buffer in two separate test tubes. One tube serves as the control (kept at 4°C), and the other is the test sample.
  - Incubate the test sample in a water bath at 50°C for 1 hour.[12]
  - Observation: After incubation, visually inspect the heated tube for turbidity or flocculent precipitate. Centrifuge both tubes at 1500g for 10 minutes.
- Interpretation: The presence of a significant precipitate in the heated tube, compared to the clear control, indicates the presence of an unstable hemoglobin.[11]

#### 4.1.2. Isoelectric Focusing (IEF)

IEF separates hemoglobin variants based on their isoelectric point (pI). While many unstable variants are electrophoretically silent (co-migrate with HbA), IEF offers higher resolution.[14] [15]

- Principle: Hemoglobin molecules migrate through a pH gradient on an agarose or polyacrylamide gel under the influence of an electric field. They stop migrating at the pH that corresponds to their pI.[16]

- Methodology:
  - Sample Preparation: Prepare a 1:4 hemolysate from whole blood using a specialized hemolyzing reagent.[15]
  - Gel Preparation: Use a pre-cast agarose gel containing ampholytes that establish a stable pH gradient (typically pH 6-8 for hemoglobin analysis).[14]
  - Application: Apply the hemolysate, along with known hemoglobin controls (A, F, S, C), onto the gel using a sample template.
  - Focusing: Place the gel into an electrophoresis chamber. Apply a specific voltage program according to the manufacturer's instructions to allow the hemoglobins to migrate to their respective pl.
  - Staining and Destaining: After focusing is complete, fix, stain, and dry the gel to visualize the hemoglobin bands.
- Interpretation: Compare the band pattern of the patient sample to the controls. Hb Torino is often electrophoretically silent and may not show a distinct band separate from HbA. However, IEF is crucial for ruling out other common variants.[5]

#### 4.1.3. Globin Gene Sequencing

The definitive diagnosis is achieved by DNA sequencing of the alpha-globin genes (HBA1 and HBA2).[10][17]

- Principle: Sanger sequencing or Next-Generation Sequencing (NGS) is used to determine the exact nucleotide sequence of the HBA1 and HBA2 genes, identifying the specific point mutation responsible for the variant.[18][19]
- Methodology:
  - DNA Extraction: Extract genomic DNA from peripheral blood leukocytes using a commercial kit.[17]

- PCR Amplification: Selectively amplify the coding regions and intron-exon boundaries of the HBA1 gene using specific primers. Due to the high homology between HBA1 and HBA2, primer design is critical to ensure gene-specific amplification.[19][20]
- Sequencing: Purify the PCR product and perform bidirectional Sanger sequencing using a capillary electrophoresis-based automated sequencer.
- Data Analysis: Align the resulting sequence with the HBA1 reference sequence (e.g., NM\_000558.5) to identify any nucleotide changes.
- Interpretation: The presence of a C-to-T transition at nucleotide position 122 (c.122C>T) in the HBA1 gene, resulting in the substitution of Phenylalanine with Valine at codon 43, confirms the diagnosis of **Hemoglobin Torino**.[17]

## Implications for Drug Development

The study of **Hemoglobin Torino** provides a valuable model for understanding protein instability and its pathological consequences. For drug development professionals, this has several implications:

- Target for Stabilization: The weakened heme pocket is a potential therapeutic target. Small molecules designed to bind within this pocket could act as pharmacological chaperones, stabilizing the globin chain and preventing its precipitation.
- Oxidative Stress Pathways: Given that hemolysis is exacerbated by oxidative stress, therapies aimed at mitigating RBC oxidation (e.g., novel antioxidants) could be beneficial for patients with unstable hemoglobinopathies.
- High-Throughput Screening: The heat stability assay can be adapted for high-throughput screening of compound libraries to identify potential stabilizing agents.
- Gene Therapy: As a monogenic disorder, **Hemoglobin Torino** is a candidate for future gene therapy approaches aimed at correcting or replacing the mutated HBA1 gene.

## Conclusion

Inclusion body anemia due to **Hemoglobin Torino** is a rare congenital hemolytic anemia resulting from a specific mutation in the HBA1 gene that compromises the structural integrity of the hemoglobin molecule. Diagnosis relies on a high index of clinical suspicion, supported by laboratory tests demonstrating hemoglobin instability, and confirmed by globin gene sequencing. Understanding the precise molecular and cellular pathophysiology of this disorder provides a rational basis for the development of targeted therapies aimed at stabilizing the variant protein or mitigating the downstream consequences of its precipitation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Unstable haemoglobin screen - North West London Pathology [nwlpathology.nhs.uk]
- 2. eclinpath.com [eclinpath.com]
- 3. Erythrocyte Inclusions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Unstable Hemoglobin Disease: Overview, Causes & Treatment [ganeshdiagnostic.com]
- 5. The Diagnostic Dilemma of Congenital Unstable Hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haemolytic anaemia due to haemoglobin Torino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haemoglobin Torino--alpha-43 (CD1) phenylalanine replaced by valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A drug-induced haemolytic anaemia due to Hb Torino (alpha43(CD1)Phe replaced by Val). second finding in an Italian family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Variation of hemoglobin levels in normal Italian populations from genetic isolates | Haematologica [haematologica.org]
- 10. UpToDate 2018 [doctorabad.com]
- 11. Heat Stability Tests | Synnovis [synnovis.co.uk]
- 12. Unstable Hemoglobinopathies | Choose the Right Test [arupconsult.com]
- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 14. gov.uk [gov.uk]
- 15. helena.com [helena.com]
- 16. scispace.com [scispace.com]
- 17. Alpha Hemoglobin DNA Sequence | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [clinical presentation of inclusion body anemia due to hemoglobin Torino]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1165985#clinical-presentation-of-inclusion-body-anemia-due-to-hemoglobin-torino>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)